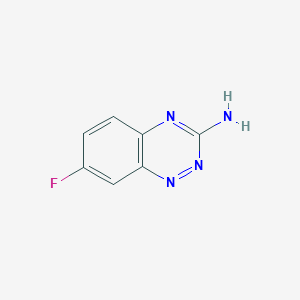

7-Fluoro-1,2,4-benzotriazin-3-amine

Description

Importance of the 1,2,4-benzotriazine (B1219565) scaffold in chemical research.

The 1,2,4-benzotriazine nucleus, which consists of a benzene (B151609) ring fused to a 1,2,4-triazine (B1199460) ring, represents a prominent heterocyclic scaffold in medicinal and materials chemistry. researchgate.net This structural motif is present in numerous compounds that exhibit a wide range of pharmacological activities. researchgate.net The versatility of the 1,2,4-benzotriazine scaffold makes it a valuable building block for the development of novel therapeutic agents and functional materials. nih.gov

Derivatives of 1,2,4-benzotriazine have been investigated for various applications, including as anesthetics, antidepressants, and agrochemicals. nih.gov The scaffold's utility is further demonstrated by its use in the synthesis of more complex heterocyclic systems through reactions such as metal-catalyzed and photochemical denitrogenative transformations. nih.gov The inherent chemical properties of the 1,2,4-benzotriazine ring system allow for diverse functionalization, enabling chemists to modulate the biological and physical characteristics of the resulting molecules. ontosight.ai The related benzotriazole (B28993) scaffold is also considered a "privileged" structure in medicinal chemistry due to its broad-spectrum biological activity, being an isostere of the naturally occurring purine (B94841) nucleus. nih.gov

Significance of fluorine atom incorporation in heterocyclic compound research.

The introduction of fluorine atoms into heterocyclic compounds is a widely employed strategy in modern drug discovery and materials science. researchgate.netnih.gov The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the characteristics of a molecule. researchgate.netrsc.org

Incorporating fluorine can lead to significant changes in a compound's physicochemical properties, including:

Lipophilicity: Fluorine can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes. rsc.org

Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, leading to increased metabolic stability and a longer biological half-life. researchgate.netrsc.org

Bioavailability: By improving metabolic stability and membrane permeability, fluorination can lead to enhanced bioavailability. rsc.org

Binding Affinity: The electronegativity of fluorine can alter the electronic properties of a molecule, potentially leading to stronger interactions with biological targets like proteins and enzymes. rsc.org

Basicity: Attaching fluorine to a nitrogen-containing heterocycle can have a dramatic effect on the molecule's basicity (pKa). nih.gov

These modifications are crucial in optimizing the pharmacological profile of drug candidates. nih.gov Research has shown that the strategic placement of fluorine can significantly improve the potency and pharmacokinetic properties of bioactive molecules. rsc.org For instance, the substitution of a hydrogen or a hydroxyl group with fluorine can prevent unwanted metabolic reactions and introduce favorable electronic interactions. nih.gov

Research context of 7-Fluoro-1,2,4-benzotriazin-3-amine within heterocyclic chemistry.

The compound this compound emerges at the intersection of the two aforementioned research areas. It combines the core 1,2,4-benzotriazine scaffold with a fluorine substituent and an amine group, features that are individually of significant interest in medicinal chemistry.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its research context can be inferred from studies on closely related structures. For example, derivatives such as 3-amino-1,2,4-benzotriazines are a known class of compounds. nih.gov Similarly, chlorinated analogs like 7-chloro-1,2,4-benzotriazin-3-amine have been a subject of study, highlighting the interest in halogenated 1,2,4-benzotriazines. ontosight.ai

The investigation of this compound would logically be aimed at exploring how the presence of a fluorine atom at the 7-position modifies the properties of the 3-amino-1,2,4-benzotriazine parent structure. Researchers would likely be interested in synthesizing this compound to evaluate its potential as a scaffold for new derivatives and to study the structure-activity relationships conferred by the fluorine and amine substituents. The synthesis would likely draw upon established methods for creating benzotriazine rings and for introducing fluorine and amino groups onto aromatic systems. researchgate.netnih.gov

The table below summarizes key properties of the parent compound, 3-Amino-1,2,4-benzotriazine, providing a baseline for understanding the potential characteristics of its fluorinated analog.

| Property | Value |

| IUPAC Name | 1,2,4-benzotriazin-3-amine nih.gov |

| Molecular Formula | C₇H₆N₄ nih.gov |

| Molecular Weight | 146.15 g/mol nih.gov |

| Monoisotopic Mass | 146.059246208 Da nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

74916-44-2 |

|---|---|

Molecular Formula |

C7H5FN4 |

Molecular Weight |

164.14 g/mol |

IUPAC Name |

7-fluoro-1,2,4-benzotriazin-3-amine |

InChI |

InChI=1S/C7H5FN4/c8-4-1-2-5-6(3-4)11-12-7(9)10-5/h1-3H,(H2,9,10,12) |

InChI Key |

GESXCEBKIYUDJL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1F)N=NC(=N2)N |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 7 Fluoro 1,2,4 Benzotriazin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Proton (¹H) NMR analysis

Proton (¹H) NMR spectroscopy for 7-Fluoro-1,2,4-benzotriazin-3-amine reveals distinct signals for the aromatic protons and the amine protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing nature of the fluorine atom and the nitrogen atoms within the benzotriazine ring system. The aromatic region of the spectrum is of particular interest, where the protons on the fluorinated benzene (B151609) ring exhibit characteristic splitting patterns due to spin-spin coupling with each other and with the fluorine atom.

Aromatic protons typically appear in the downfield region of the spectrum.

The amine (NH₂) protons usually present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

| Proton | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H | 7.0 - 8.0 | Multiplet | |

| Amine NH₂ | Variable | Broad Singlet |

Note: The exact chemical shifts and coupling constants can vary based on the solvent used and the concentration of the sample.

Carbon-13 (¹³C) NMR analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. oregonstate.edulibretexts.org Given the structure of this compound, one would expect to see distinct signals for each of the carbon atoms in the benzotriazine core and the fluorinated benzene ring. The carbon directly attached to the fluorine atom will show a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shifts of the aromatic carbons are influenced by the fluorine substituent and the nitrogen atoms of the triazine ring. oregonstate.edudocbrown.info

| Carbon | Approximate Chemical Shift (δ, ppm) |

| Aromatic C-F | 155 - 165 (doublet, ¹JCF) |

| Other Aromatic C | 110 - 150 |

| C=N (Triazine ring) | 145 - 160 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Fluorine-19 (¹⁹F) NMR analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. chemrxiv.orgnih.gov The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus make it an excellent probe for structural analysis. biophysics.org The chemical shift of the fluorine atom in this compound will be influenced by its position on the aromatic ring and the electronic effects of the benzotriazine system. The signal will likely appear as a multiplet due to coupling with the neighboring aromatic protons.

| Nucleus | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| ¹⁹F | -110 to -125 | Multiplet |

Note: The chemical shift is referenced to a standard, commonly CFCl₃.

Advanced 2D NMR techniques (e.g., COSY, HMQC, HMBC)

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.edu It is instrumental in tracing out the connectivity of the protons in the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. sdsu.edu This allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com This is particularly useful for identifying the connectivity across quaternary carbons and for confirming the fusion of the benzene ring to the triazine ring.

Infrared (IR) and Raman Spectroscopy Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Functional group analysis via IR spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. unitechlink.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the N-H bonds of the amine group, the C-F bond, and the aromatic C-H and C=C bonds. libretexts.orglibretexts.org

N-H Stretching : Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgorgchemboulder.com

C-F Stretching : The carbon-fluorine stretch gives rise to a strong absorption band, typically in the range of 1000-1400 cm⁻¹.

Aromatic C-H Stretching : These absorptions are usually found just above 3000 cm⁻¹.

Aromatic C=C Stretching : The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.

N-H Bending : The bending vibration of the primary amine group can be observed around 1580-1650 cm⁻¹. orgchemboulder.com

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Amine (N-H) | Bending | 1580 - 1650 |

| Aromatic (C-H) | Stretching | > 3000 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| C-F | Stretching | 1000 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

The primary chromophore in this compound is the fused aromatic benzotriazine system. This extended π-conjugated system is expected to give rise to several electronic transitions.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are expected to occur at shorter wavelengths (higher energy) in the UV region. The benzotriazine ring system, being electron-rich and conjugated, will be the main contributor to these absorptions.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the triazine ring, to a π* antibonding orbital. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths (lower energy).

The presence of the amino (-NH₂) and fluoro (-F) substituents on the benzene ring will act as auxochromes, potentially causing a shift in the absorption maxima (λ_max) and altering the intensity of the absorption bands. The amino group, being an electron-donating group, is likely to cause a bathochromic (red) shift, moving the absorption to longer wavelengths.

Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion.

Studies on substituted 1,2,3-benzotriazin-4-ones have utilized tandem mass spectrometry (MS-MS) to develop a database of fragmentation pathways, which aids in the identification of related compounds and their metabolites. guidechem.com Similarly, the fragmentation of 3-amino-1,2,4-benzotriazine N-oxides has been investigated, showing characteristic losses of radicals that provide insight into their structure and reactivity.

The molecular formula of this compound is C₇H₅FN₄. Its exact molecular weight can be calculated for structural confirmation by high-resolution mass spectrometry (HRMS).

Calculated Molecular Weight:

Monoisotopic Mass: 164.0498 g/mol (based on the most abundant isotopes: ¹²C, ¹H, ¹⁹F, ¹⁴N)

Average Mass: 164.14 g/mol nih.gov

The fragmentation pattern under electron ionization (EI) would likely proceed through several key pathways initiated by the ionization of the parent molecule to form the molecular ion (M⁺˙). A plausible fragmentation pathway could involve:

Loss of N₂: A characteristic fragmentation for many nitrogen-rich heterocyclic systems is the elimination of a neutral nitrogen molecule (N₂), which is a very stable species.

Loss of HCN or H₂CN₂: Fission of the triazine ring could lead to the loss of small, stable neutral molecules like hydrogen cyanide (HCN) or cyanamide (B42294) (H₂CN₂).

Fission of the Benzene Ring: Subsequent fragmentation could involve the breakdown of the fluorinated benzene ring.

A proposed fragmentation scheme based on related structures is presented below.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 164 | [C₇H₅FN₄]⁺˙ (Molecular Ion) | - |

| 136 | [C₇H₅F]⁺˙ | N₂ |

This proposed pattern would need to be confirmed with experimental data from the mass spectrum of the compound.

X-ray Crystallography Studies of Benzotriazine Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure of this compound is not reported in the searched literature, numerous studies on related benzotriazine derivatives provide a clear understanding of the structural features of this class of compounds.

For example, the crystal structures of a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes have been determined, revealing details about the triazinone ring parameters and intermolecular interactions. Another study reported the crystal structure of 3-cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide, providing the first crystallographic characterization of a 3-alkyl-1,2,4-benzotriazine 1,4-dioxide.

Planarity: The fused benzotriazine ring system is generally found to be planar or nearly planar.

Bond Lengths: The bond lengths within the heterocyclic ring provide evidence for the degree of electron delocalization.

The table below shows representative crystallographic data for a related benzotriazine derivative, illustrating the type of information obtained from such studies.

Table 2: Example Crystallographic Data for 3-Cyclopropyl-1,2,4-benzotriazine 1,4-di-N-oxide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₃O₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.6306 (12) |

| b (Å) | 7.799 (5) |

| c (Å) | 16.0113 (11) |

| β (°) | 119.0440 (10) |

| Volume (ų) | 1815.1 (2) |

Such data allows for a complete and unambiguous determination of the solid-state structure of a compound. For this compound, a similar analysis would confirm the connectivity and reveal how the fluorine and amine substituents influence the crystal packing through hydrogen bonding and other intermolecular forces.

Computational Chemistry and Theoretical Investigations of 7 Fluoro 1,2,4 Benzotriazin 3 Amine

Molecular Docking Studies and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of novel compounds. Numerous studies have reported molecular docking analyses of benzotriazine and benzotriazole (B28993) derivatives to explore their potential as inhibitors of various enzymes and receptors. nih.govsciforum.netnih.govresearchgate.net

While no specific docking studies for 7-Fluoro-1,2,4-benzotriazin-3-amine have been published, we can hypothesize its potential interactions based on its structural features and the findings for related compounds. The benzotriazine core can participate in π-π stacking interactions with aromatic residues in a binding pocket. The nitrogen atoms of the triazine ring, the fluorine atom, and the amino group can all act as hydrogen bond acceptors or donors.

For example, docking studies of benzotriazinone derivatives against the E. coli Fab-H receptor have highlighted the importance of hydrogen bonding and hydrophobic interactions for binding affinity. sciforum.netresearchgate.net Similarly, docking of other heterocyclic compounds into the active sites of various enzymes has revealed key interactions that drive ligand binding. A hypothetical docking of this compound into a kinase active site, for instance, might show the amino group forming a crucial hydrogen bond with a backbone carbonyl of the hinge region, a common binding motif for kinase inhibitors. The fluoro-substituted benzene (B151609) ring could occupy a hydrophobic pocket, with the fluorine atom potentially forming favorable halogen bonds or other electrostatic interactions.

Methodologies for predicting binding affinities.

The prediction of binding affinity, a key parameter in drug discovery, is approached using a variety of computational methodologies. These techniques simulate the interaction between a ligand, such as this compound, and its macromolecular target, typically a protein receptor.

Molecular docking is a primary method used to predict the preferred orientation of a ligand when bound to a receptor. frontiersin.org This simulation calculates a binding energy score, where a more negative value indicates a more stable and effective interaction. frontiersin.org For instance, in studies of related triazine derivatives, molecular docking was used to simulate the binding pose and stability, with a calculated binding energy of -7.05 kcal/mol suggesting a stable complex. frontiersin.org

Pharmacophore mapping is another essential technique. It identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. An analysis of fluoro-substituted pyrazolo[5,1-c] frontiersin.orgnih.govnih.govbenzotriazine derivatives utilized a pharmacophoric map to confirm crucial interaction points for receptor binding and to identify regions important for modulating affinity. nih.gov

Furthermore, quantitative high-throughput screening of large compound libraries, followed by medicinal chemistry optimization, represents a broader strategy where computational tools are integral to interpreting the results and guiding the subsequent design of more potent molecules. nih.gov

Table 1: Computational Methodologies for Binding Affinity Prediction

| Methodology | Description | Application Example |

| Molecular Docking | Predicts the binding orientation and conformation of a ligand within a target's active site and calculates a corresponding binding energy. | Simulating the binding of triazine analogues to determine interaction stability. frontiersin.org |

| Pharmacophore Mapping | Identifies the essential 3D spatial arrangement of functional groups required for biological activity. | Confirming interaction points and areas for affinity modulation in fluoro-benzotriazine systems. nih.gov |

| In Silico ADMET Prediction | Uses computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. | Pre-ADMET studies on 1,2,4-triazole (B32235) derivatives confirmed that the compounds do not cause CNS side effects. pensoft.net |

Analysis of intermolecular interactions within binding sites.

Computational models provide a detailed view of the non-covalent intermolecular forces that stabilize the ligand-receptor complex. These interactions are fundamental to the compound's binding affinity and specificity.

For fluorinated benzotriazine systems, the fluorine atom itself can be a key participant in these interactions. Molecular modeling has revealed that a strategically placed fluorine atom is capable of forming a hydrogen bond with residues in the binding site, an interaction that can significantly enhance binding affinity. nih.gov Specifically, studies on related pyrazolo[5,1-c] frontiersin.orgnih.govnih.govbenzotriazine derivatives showed that the fluorine atom could form a hydrogen bond, but this ability was dependent on its position within the molecule. nih.gov

Table 2: Key Intermolecular Interactions

| Interaction Type | Description | Relevance to Fluorinated Benzotriazines |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like N or O) and another nearby electronegative atom. | The fluorine atom can act as a hydrogen bond acceptor; triazole nitrogens also participate. nih.govpensoft.net |

| Hydrophobic Interactions | The tendency of nonpolar surfaces to aggregate in an aqueous environment, minimizing contact with water molecules. | Important for the binding of the core aromatic structure within nonpolar pockets of the receptor. pensoft.net |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall stability and specificity of the ligand-receptor complex. pensoft.net |

Computational rationalization of ligand-macromolecule interactions.

Computational studies are instrumental in rationalizing why a ligand binds in a specific manner and exhibits a certain level of activity. By building molecular models, researchers can develop hypotheses that are consistent with experimental data and explain the mechanism of action at a molecular level. nih.gov

For fluorinated benzotriazines, computational models help explain the role of the fluorine substituent. The introduction of fluorine can alter the electronic properties of the molecule, influence its conformation, and provide a new point of interaction (a hydrogen bond acceptor), thereby modulating its pharmacological activity. nih.gov For example, the substitution of a trifluoromethyl group at position 8 in a related benzotriazine system was shown to confer pharmacological activity, which was attributed to potential metabolic stability. nih.gov

These computational approaches allow for a detailed analysis of the binding hypothesis, confirming the essential structural features required for molecular recognition and affinity. nih.gov This rationalization is a critical step in the iterative process of drug design, where computational insights guide the synthesis of new, improved compounds.

Structure-Activity Relationship (SAR) based on Computational Insights.

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. Computational insights are pivotal in establishing these relationships for this compound and its derivatives, providing a theoretical framework to guide synthetic efforts.

Computational analyses have demonstrated that the specific placement of the fluorine atom is a critical determinant of activity. In studies of related fluoro-benzotriazine systems, it was found that the fluorine atom's ability to form a hydrogen bond—a key interaction for affinity—was dependent on its position on the scaffold. nih.gov This insight allows chemists to prioritize synthetic routes that place the fluorine in the most advantageous position for target engagement.

Molecular modeling results can be directly correlated with experimental data, such as IC₅₀ values, to build robust SAR models. frontiersin.org For example, the increased cytotoxicity of a fluorinated benzotriazin-7-one derivative compared to its non-fluorinated parent compound was rationalized through computational analysis, highlighting the positive contribution of the fluorine atom to its anticancer activity. nih.gov

Ultimately, computational chemistry allows for the evaluation of how various substituents on the benzotriazine core influence binding. By modeling different derivatives, researchers can predict which modifications are likely to enhance biological properties, such as improved water solubility or increased reactivity with the target, leading to the design of more potent and selective agents. nih.gov

Table 3: Computationally-Derived SAR Insights for Fluorinated Benzotriazines

| Structural Feature | Computational Insight | Predicted Effect on Activity |

| Position of Fluorine Atom | The ability of fluorine to act as a hydrogen bond acceptor is position-dependent. nih.gov | Strategic placement can significantly increase binding affinity. |

| Fluorination vs. Non-fluorination | Fluorinated derivatives can exhibit higher cytotoxicity compared to their non-fluorinated counterparts. nih.gov | Fluorine substitution is a viable strategy for enhancing potency. |

| Substituents on the Core | Computational models can predict how different functional groups will affect binding affinity and other properties like solubility. nih.govnih.gov | Guides the rational design of derivatives with improved pharmacological profiles. |

| Trifluoromethyl Group | Substitution with a -CF₃ group can enhance metabolic stability. nih.gov | Leads to improved in vivo activity and a more favorable pharmacological profile. nih.gov |

Reaction Mechanisms and Reactivity Studies Involving 7 Fluoro 1,2,4 Benzotriazin 3 Amine

Mechanisms of Functionalization and Derivatization

The functionalization of the 7-Fluoro-1,2,4-benzotriazin-3-amine scaffold can be approached through various strategies targeting the amino group or the benzotriazine core. The primary amino group at the C3 position is a key site for derivatization. It can act as a nucleophile, enabling reactions such as acylation, alkylation, and sulfonylation to introduce a wide array of substituents.

Derivatization can also be achieved using fluorogenic reagents to introduce reporter groups. For instance, reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) react with primary amines to yield highly fluorescent derivatives, a technique commonly used for labeling and detection. nih.gov The benzofurazan (B1196253) moiety in these reagents has been shown to be particularly effective for the chromatographic separation of enantiomers of amino acids, suggesting its utility in creating chiral derivatives from the amine handle. nih.gov

Modification of the heterocyclic core is more challenging due to the general electron-deficient nature of the triazine ring system. However, functionalization at other positions on the quinazoline (B50416) scaffold, a related heterocyclic system, has been achieved. For example, chemical modification at the 4-position of 2-arylquinazoline systems has been used to modulate their biological mechanism of action, indicating that strategic functionalization of the core ring system is a viable approach to new analogues. nih.gov

Nucleophilic and Electrophilic Reaction Pathways in Fluorinated Heterocycles

The reactivity of this compound towards nucleophiles and electrophiles is heavily influenced by the electronic properties of the fluorinated benzotriazine system.

Nucleophilic Reactions: The primary amino group at C3 is a potent nucleophilic center. Studies on the kinetics of reactions between various amines and electrophiles have established detailed nucleophilicity parameters. researchgate.net The reactivity of the amino group in this compound would be expected to follow these general principles, allowing it to react with a range of electrophilic partners. For example, the reactions of hydrazines and amines with benzhydrylium ions have been extensively studied to quantify their nucleophilic strength. researchgate.net

The fluorine atom at the C7 position makes the aromatic ring electron-poor, potentially activating the ring towards nucleophilic aromatic substitution (SNAr), although the fluorine atom itself is a poor leaving group compared to other halogens.

Electrophilic Reactions: Direct electrophilic substitution on the benzene (B151609) portion of the benzotriazine ring is generally difficult due to the deactivating effects of both the fluorine atom and the fused triazine ring. However, the amino group at C3 can direct electrophiles. In related benzotriazin-7-one systems, electrophilic fluorination using reagents like Selectfluor has been shown to occur regioselectively at positions activated by enamine-like conjugation. nih.gov For this compound, the C3-amino group enhances the nucleophilicity of the triazine ring, but electrophilic attack on the benzene ring remains challenging.

Microwave irradiation has been shown to significantly accelerate electrophilic fluorination reactions on related scaffolds, reducing reaction times from hours to minutes and improving yields. nih.gov

Table 1: Optimization of Electrophilic Fluorination on a Related Benzotriazin-7-one Scaffold

| Entry | Reagent | Conditions | Time | Yield |

|---|---|---|---|---|

| 1 | Selectfluor ( <2 equiv) | MeCN, rt | - | Low |

| 2 | Selectfluor ( <2 equiv) | MeCN, reflux | - | Low |

| 3 | Selectfluor | MeCN, 120 °C, sealed tube | 1 h | 94% |

| 4 | Selectfluor | MeCN, 120 °C, microwave | 20 min | 97% |

Data derived from studies on 1,3-diphenylbenzo[e] nih.govresearchgate.netnih.govtriazin-7(1H)-one. nih.gov

Cycloaddition Reactions of Fluorinated Heterocycles

Electron-deficient heterocyclic systems such as 1,2,4-triazines and related tetrazines are well-known to participate in inverse-electron-demand Diels-Alder (iEDDA) reactions. nih.gov In these reactions, the heterocycle acts as the 4π component, reacting with electron-rich dienophiles like enamines or ynamines. nih.gov

The 1,2,4-triazine (B1199460) moiety within this compound can be expected to undergo such cycloadditions. The reaction typically proceeds with the loss of a small molecule, such as N2, leading to the formation of a new heterocyclic or aromatic system. For example, the reaction of 1,2,4-triazines with enamines is a well-established method for the synthesis of substituted pyridines. nih.gov Studies on the isomeric 1,2,3,5-tetrazine (B1252110) system show that cycloaddition occurs with predictable regioselectivity, where the most electron-rich atom of the dienophile attaches to the most electrophilic carbon of the tetrazine. nih.gov This principle would likely govern the cycloaddition reactions of the 7-fluoro-1,2,4-benzotriazine core.

Photophysical and Electrochemical Properties of 1,2,4-Benzotriazines

The incorporation of fluorine and the specific arrangement of nitrogen atoms in the 1,2,4-benzotriazine (B1219565) ring have a profound impact on the molecule's electronic properties, influencing its interaction with light and its behavior in redox reactions.

In related benzotriazole (B28993) systems, the introduction of aryl-conjugated or electron-rich substituents can induce strong fluorescence, with emission maxima in the visible region. researchgate.net While the parent this compound may not be strongly fluorescent itself, derivatization of the C3-amino group with suitable chromophores could yield fluorescent probes. The photophysical properties of such derivatives are often sensitive to solvent polarity and pH. researchgate.net

The electron-deficient nature of the 1,2,4-benzotriazine ring, enhanced by the C7-fluoro substituent, suggests that the compound can act as an electron acceptor. The redox properties of such compounds are often investigated using techniques like cyclic voltammetry.

Studies on the related 8-fluoro-1,3-diphenylbenzo[e] nih.govresearchgate.netnih.govtriazin-7(1H)-one have demonstrated its electrochemical behavior. nih.gov The introduction of a fluorine atom can significantly alter the reduction potentials compared to the non-fluorinated parent compound, which can be correlated with its biological activity. nih.gov The this compound molecule is expected to exhibit distinct redox potentials due to the combined electronic effects of the fluorine atom, the amino group, and the triazine heterocycle.

Molecular Target Identification and Mechanistic Studies of 7 Fluoro 1,2,4 Benzotriazin 3 Amine Interactions

Strategies for Small Molecule Target Identification

Identifying the molecular targets of a small molecule like 7-Fluoro-1,2,4-benzotriazin-3-amine is a critical step in drug discovery and development. This process, often referred to as target deconvolution, utilizes a variety of advanced experimental and computational techniques to pinpoint the specific proteins or cellular pathways with which the compound interacts to produce a biological response.

Chemical proteomics approaches

Chemical proteomics represents a powerful set of techniques for identifying the protein targets of small molecules directly from a complex biological sample, such as a cell lysate. nih.gov A key advantage of this approach is that it allows for the identification of targets within their native cellular environment, where protein conformations and essential post-translational modifications are preserved. nih.gov

The general strategy involves synthesizing a derivative of the bioactive small molecule, in this case, this compound. This derivative would incorporate a linker arm terminating in a reactive group, such as an alkyne, a primary amine, or a photoreactive moiety. nih.gov This "bait" molecule is then immobilized on a solid support (e.g., magnetic beads) and incubated with the cell lysate. Proteins that bind to the compound are "pulled down" and isolated from the mixture. These captured proteins are subsequently identified using high-resolution mass spectrometry. This methodology has been successfully applied to identify both the primary targets and off-targets of various drugs. nih.gov

| Method | Description | Application Example |

| Affinity-based pull-down | A derivatized version of the small molecule is immobilized on a solid support to capture binding proteins from a cell lysate. | Identification of EGFR as the primary target of lapatinib, along with other off-target proteins like protein disulphide isomerase. nih.gov |

| Activity-Based Protein Profiling (ABPP) | Uses reactive probes that covalently bind to the active sites of specific enzyme families to profile their activity in complex proteomes. | Not specifically detailed for this compound, but a general method for target identification. |

Genetic screening platforms (e.g., CRISPR-based)

Genetic screening platforms offer an alternative, function-based approach to target identification. Among these, CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based screens have become a particularly potent tool. By systematically knocking out every gene in a genome, these screens can identify which genes, when absent, confer either resistance or increased sensitivity to a specific compound.

For instance, a pooled CRISPR-Cas9 knockout library could be introduced into a population of cancer cells. These cells would then be treated with this compound. Cells in which the gene for the compound's direct target has been knocked out should be resistant to the drug's effects and will, therefore, become enriched in the surviving population. Conversely, genes whose knockout confers hypersensitivity can also be identified. Genomic sequencing of the surviving or depleted cell populations reveals which gene knockouts are responsible, thereby identifying the molecular target or critical pathway components.

Computational inference methods for target prediction

Computational methods provide an in silico approach to hypothesize potential protein targets for a small molecule before extensive lab work is undertaken. These methods rely on the principle that a compound's structure dictates its function.

One of the most common techniques is molecular docking. This method uses computer algorithms to predict the preferred orientation of a ligand (e.g., this compound) when bound to a three-dimensional protein structure. By screening the compound against a library of known protein structures, it is possible to identify proteins to which it could potentially bind with high affinity. For example, molecular docking studies on other 1,2,3-benzotriazine-4-one derivatives have been used to investigate their binding modes to the C-Met kinase active site. researchgate.net Similarly, nitro derivatives of some benzotriazine hybrids were predicted via docking to have strong interactions within the enzyme cavity of alpha-glucosidase, which was consistent with experimental findings. researchgate.net These computational predictions can then be used to prioritize targets for experimental validation.

Theoretical Understanding of Enzyme Inhibition Mechanisms by Heterocyclic Compounds

Many drugs exert their therapeutic effects by inhibiting enzymes, which are proteins that catalyze biochemical reactions. rsc.org Heterocyclic compounds are a well-established class of enzyme inhibitors. rsc.orgmdpi.com Understanding the precise mechanism of inhibition is key to optimizing inhibitor design and predicting its biological consequences.

Kinetic analysis of enzyme inhibition

Enzyme kinetics studies how the rate of an enzyme-catalyzed reaction changes in response to varying experimental conditions. The analysis of these rates in the presence of an inhibitor is fundamental to determining the mechanism of inhibition. libretexts.orgmdpi.com By measuring the reaction velocity at different substrate and inhibitor concentrations, one can distinguish between several reversible inhibition models. libretexts.org

Competitive Inhibition : The inhibitor resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. libretexts.orgncert.nic.in This type of inhibition can be overcome by increasing the substrate concentration.

Non-competitive Inhibition : The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound.

Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex, preventing the conversion of the substrate to the product. libretexts.org

Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. embrapa.br

These different mechanisms can be distinguished graphically using a Lineweaver-Burk plot, which plots the inverse of the reaction velocity (1/v) against the inverse of the substrate concentration (1/[S]). libretexts.org The pattern of changes in the plot's intercepts and slope in the presence of the inhibitor reveals the inhibition type. Kinetic studies on heterocyclic compounds have identified various inhibition patterns; for example, certain aryl pyrazole (B372694) derivatives were found to be non-competitive inhibitors of tyrosinase, while some hydrazone-bridged thiazole-pyrrole derivatives acted as competitive inhibitors of the same enzyme. nih.gov

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Appearance |

| Competitive | Unchanged | Increases | Lines intersect on the y-axis. |

| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis. |

| Uncompetitive | Decreases | Decreases | Lines are parallel. |

| Mixed | Decreases | Increases or Decreases | Lines intersect in the second or third quadrant. |

Covalent adduct formation mechanisms

While many inhibitors bind reversibly, some form a stable, covalent bond with the enzyme, leading to irreversible inhibition. libretexts.org This typically occurs when the inhibitor contains an electrophilic "warhead" that reacts with a nucleophilic amino acid residue (such as cysteine, serine, or lysine) within the enzyme's active site. nih.gov

The formation of a covalent adduct permanently inactivates the enzyme. libretexts.org The potential for a compound like this compound to act as a covalent inhibitor would depend on its chemical reactivity and the presence of a suitable nucleophile in a target protein's binding site. The identification of such a mechanism often requires advanced analytical techniques like mass spectrometry to detect the covalent modification of the protein. nih.gov For example, bottom-up mass spectrometry can analyze peptide fragments of a drug-treated protein to pinpoint the exact amino acid that has been covalently modified. nih.gov

Q & A

Q. What are the recommended synthetic routes for 7-fluoro-1,2,4-benzotriazin-3-amine, and how do substituents (e.g., fluorine) influence reaction yields?

Methodological Answer:

- Synthetic Pathways : Begin with fluorinated benzotriazine precursors. For example, nucleophilic aromatic substitution (NAS) on 7-chloro-1,2,4-benzotriazin-3-amine using KF in polar aprotic solvents (e.g., DMF) under controlled heating (80–120°C). Monitor fluorination efficiency via <sup>19</sup>F NMR .

- Yield Optimization : Fluorine’s electronegativity may slow reaction kinetics compared to bromine analogs. Use catalysts like crown ethers to enhance NAS efficiency. Purify via column chromatography (silica gel, ethyl acetate/hexane) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques :

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%).

- Mass Spectrometry : Confirm molecular ion [M+H]<sup>+</sup> at m/z 167.03 (theoretical) with ±2 ppm accuracy .

- Multinuclear NMR : <sup>1</sup>H NMR (DMSO-d6) should show a singlet for the amine protons (δ 6.8–7.2 ppm) and <sup>19</sup>F NMR for the fluorine substituent (δ -110 to -120 ppm) .

Q. What safety protocols are critical during handling?

Methodological Answer:

- Hazard Mitigation :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis (prevents inhalation of dust) .

- Spill Management : Neutralize spills with activated carbon; avoid water to prevent dispersion .

- Storage : Store in amber vials under argon at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can electrochemical studies elucidate the redox behavior of this compound in bioreductive environments?

Methodological Answer:

- Cyclic Voltammetry : Perform in deoxygenated PBS (pH 7.4) using a glassy carbon electrode. Compare reduction potentials (E1/2) to tirapazamine (1,4-dioxide analog, E1/2 ≈ -450 mV vs Ag/AgCl). Fluorine’s electron-withdrawing effect may shift potentials positively, altering hypoxia-selective activation .

- EPR Spectroscopy : Detect radical intermediates (e.g., benzotriazinyl radicals) generated during one-electron reduction .

Q. What experimental models are suitable for evaluating hypoxia-selective cytotoxicity?

Methodological Answer:

- In Vitro Models :

Q. How to resolve contradictions in reported biological activity across different cell lines?

Methodological Answer:

Q. What strategies improve the hydrolytic stability of this compound in aqueous buffers?

Methodological Answer:

- Accelerated Stability Testing :

Key Research Gaps and Recommendations

- Mechanistic Studies : Use CRISPR-Cas9 screens to identify genetic modifiers of cytotoxicity.

- SAR Exploration : Synthesize 5-nitro and 7-cyano analogs to probe electronic effects on redox cycling .

- In Vivo Models : Evaluate pharmacokinetics in xenograft mice with hypoxia probes (e.g., pimonidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.